MMPIP hydrochloride is classified as a chemical compound with the International Chemical Identifier (InChI) and other identifiers that facilitate its recognition in scientific literature. It is primarily sourced from synthetic pathways that involve various organic reactions, leading to its formation as a hydrochloride salt, which enhances its solubility and bioavailability in aqueous environments. The compound is identified by its CAS number 479077-02-6 and is commercially available from various suppliers for research purposes.
The synthesis of MMPIP hydrochloride involves several key steps, utilizing specific reagents and conditions to achieve the desired product. A notable method includes:
These methods highlight the importance of temperature control and proper handling of reagents to ensure successful synthesis.
MMPIP hydrochloride has a distinct molecular structure characterized by a hydroxypyrone backbone. The molecular formula is , and it features functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the molecular environment of protons within MMPIP, confirming the integrity of its structure post-synthesis .
MMPIP hydrochloride participates in various chemical reactions typical for small organic molecules. Key reactions include:
These reactions underscore the versatility of MMPIP in biochemical assays and drug development contexts.
The mechanism by which MMPIP exerts its effects primarily involves:
This mechanism highlights the potential for targeted therapeutic applications in conditions where mGluR7 signaling is dysregulated.
MMPIP hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for researchers utilizing MMPIP in experimental settings.
The applications of MMPIP hydrochloride span various fields within neuroscience and pharmacology:
These applications illustrate the compound's significance in advancing our understanding of neurotransmitter systems and developing novel therapeutic strategies.
Metabotropic glutamate receptors (mGluRs) belong to the class C G-protein-coupled receptor (GPCR) family and regulate synaptic transmission through indirect metabotropic processes. Unlike ionotropic glutamate receptors, mGluRs modulate neuronal excitability via intracellular second messenger systems. The eight known mGluR subtypes (mGlu1–8) are categorized into three groups based on sequence homology, G-protein coupling, and pharmacology [7]:
Among Group III receptors, mGlu7 is evolutionarily conserved and the most widely expressed in the CNS, with high density in the amygdala, hippocampus, and prefrontal cortex. It localizes to presynaptic active zones, where it functions as an autoreceptor to inhibit glutamate release or as a heteroreceptor to modulate GABA release. Unique among mGluRs, mGlu7 exhibits exceptionally low glutamate affinity (EC50 ~1 mM), positioning it as an "emergency brake" activated only during pathological glutamate surges [4] [8].
Table 1: Classification of Metabotropic Glutamate Receptors
Group | Subtypes | G-Protein Coupling | Primary Localization | Key Functions |
---|---|---|---|---|
Group I | mGlu1, mGlu5 | Gq/G11 | Postsynaptic | Enhance neuronal excitability; modulate plasticity |
Group II | mGlu2, mGlu3 | Gi/o | Presynaptic | Inhibit glutamate release; neuroprotection |
Group III | mGlu4, mGlu6, mGlu7, mGlu8 | Gi/o | Presynaptic | Fine-tune neurotransmitter release; stress response |
Dysregulation of mGlu7 signaling is implicated in multiple CNS disorders due to its role in modulating synaptic plasticity, stress responses, and excitatory/inhibitory balance:
Prior to MMPIP’s discovery, mGlu7 research relied on non-selective orthosteric agonists (e.g., L-AP4) or genetic knockout models. In 2007, Suzuki et al. identified 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) as the first potent and selective negative allosteric modulator of mGlu7 through scaffold optimization of isoxazolopyridone derivatives [2] [9]. Key milestones include:
Table 2: In Vitro Pharmacological Activity of MMPIP Hydrochloride
Assay System | Agonist/Stimulus | MMPIP IC50 | Activity Type |
---|---|---|---|
CHO cells (rat mGlu7 + Gα15) | L-AP4 (0.5 mM) | 26 nM | Antagonism of Ca²⁺ mobilization |
CHO cells (rat mGlu7) | L-AP4 + Forskolin | 220 nM | Antagonism of cAMP inhibition |
CHO cells (human mGlu7) | L-AP4 + Forskolin | 610 nM | Antagonism of cAMP inhibition |
CHO cells (rat mGlu7) | Forskolin alone | 15 nM | Inverse agonism (↑ cAMP) |
Table 3: Key Research Applications of MMPIP Hydrochloride
Experimental Context | Findings | Biological Significance |
---|---|---|
Neuropathic pain models | Normalizes affective/cognitive behaviors; reduces hyperalgesia | Confirms mGlu7 role in pain processing |
Acoustic startle response | Attenuates startle amplitude; enhances prepulse inhibition | Supports mGlu7 modulation of sensorimotor gating |
MK-801-induced cognitive deficits | Rescues impaired choice accuracy | Validates mGlu7 as a target for cognitive dysfunction |
Amygdala synaptic transmission | Blocks L-AP4-mediated inhibition of glutamate release | Elucidates presynaptic regulation mechanisms |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3